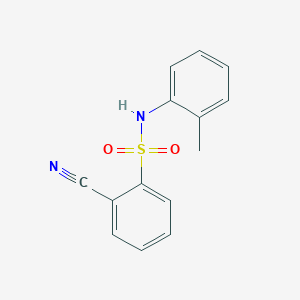

2-cyano-N-(2-methylphenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of benzenesulfonamide derivatives often involves electrophilic cyanation reactions. For instance, N-cyano-N-phenyl-p-methylbenzenesulfonamide is used as an electrophilic cyanating agent for synthesizing various benzonitriles, demonstrating the versatility of sulfonamide compounds in facilitating nucleophilic substitution reactions (Anbarasan, Neumann, & Beller, 2011).

Molecular Structure Analysis The molecular structure of sulfonamide derivatives is often elucidated using X-ray crystallography. For example, the structure of N-(2-methylphenyl)benzenesulfonamide was determined to have the two benzene rings at a dihedral angle of 61.5°, highlighting the impact of molecular conformation on the compound's properties (Gowda, Foro, Babitha, & Fuess, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

2-cyano-N-(2-methylphenyl)benzenesulfonamide is involved in various synthetic pathways, demonstrating its versatility in the creation of compounds with potential biological activities. For instance, it serves as a cyanation reagent for creating various benzonitriles from (hetero)aryl bromides, leading to the synthesis of pharmaceutical intermediates and showcasing chemoselective monocyanation capabilities (Anbarasan, Neumann, & Beller, 2011). Additionally, it is used in the rhodium-catalyzed cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles, with N-cyano-N-phenyl-p-methylbenzenesulfonamide acting as the "CN" source. This process allows for the synthesis of products with various substituents, achieved in moderate to good yields, highlighting its adaptability in organic synthesis (Dong, Wu, Liu, Liu, & Sun, 2015).

Catalysis and Chemical Transformations

In catalysis, this compound contributes to the development of methodologies for cyanation reactions. The rhodium-catalyzed cyanation of chelation-assisted C-H bonds using this compound as a cyanating reagent enables the synthesis of various benzonitrile derivatives in good to excellent yields. This method demonstrates efficiency across a range of chelating groups, underpinning the compound's utility in facilitating C-H bond activation and functionalization processes (Chaitanya, Yadagiri, & Anbarasan, 2013). Moreover, its application extends to the facile synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles, leveraging its role as an efficient electrophilic cyanating agent. This synthesis route emphasizes operational simplicity and shorter reaction times, contributing significantly to the field of heterocyclic chemistry and providing valuable intermediates for further pharmaceutical development (Kasthuri, Babu, Kumar, Sudhakar, & Kumar, 2015).

Eigenschaften

IUPAC Name |

2-cyano-N-(2-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-11-6-2-4-8-13(11)16-19(17,18)14-9-5-3-7-12(14)10-15/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWSKXADUNWCQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)

![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)

![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)

![4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)